N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine
Description
Properties
IUPAC Name |
(2S)-3-methyl-2-[[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6/c1-9(2)16(18(22)23)20-15(21)8-25-14-7-6-13-10(3)11(4)19(24)26-17(13)12(14)5/h6-7,9,16H,8H2,1-5H3,(H,20,21)(H,22,23)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNIMTGBZBIVJQ-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(C(C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](C(C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine typically involves the reaction of 3,4,8-trimethyl-2-oxo-2H-chromen-7-ol with an appropriate acylating agent, followed by coupling with L-valine. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as flash chromatography and recrystallization is common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anticoagulant effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine involves its interaction with specific molecular targets and pathways. For instance, its anticoagulant effects may be due to the inhibition of enzymes involved in the coagulation cascade. The compound’s antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Key Observations:
Core Structure: The target compound’s coumarin core differs from the phenanthrene systems in compounds 7–2. Coumarins have a fused benzopyrone structure, whereas phenanthrenes are tricyclic aromatic hydrocarbons.
Substituents : The target compound features methyl and oxo groups, contrasting with the methoxy and acetoxy substituents in phenanthrene derivatives. Methyl groups may enhance lipophilicity compared to methoxy groups, influencing solubility and membrane permeability.
Amino Acid Conjugation: The target compound uses a free L-valine residue, whereas compound 7 employs a methyl ester and compounds 8–9 use valinol (alcohol derivative).
Spectroscopic Features:
- IR Spectroscopy : The target compound’s oxo group (C=O) is expected at ~1730 cm⁻¹, while the amide bond (C=O stretch) appears near 1650 cm⁻¹. In contrast, compound 7 shows distinct acetate (1760 cm⁻¹) and ester (1742 cm⁻¹) peaks .
- NMR : The target compound’s 1H-NMR would display signals for methyl groups (~1.0–2.5 ppm), the coumarin aromatic protons (~6.5–8.5 ppm), and amide protons (~6–8 ppm). Compound 7’s phenanthrene protons resonate upfield (δ 7.29–8.11 ppm) due to aromatic shielding effects .
Functional Group Analysis and Bioactivity Implications
- Amide vs. Ester Linkages : The target compound’s amide bond is more hydrolytically stable than the ester in compound 7, suggesting prolonged in vivo activity.
- Hydroxyl vs. Acetoxy Groups : The free hydroxyl in compound 8 and the target compound’s oxyacetyl group may influence hydrogen-bonding interactions with biological targets.
- Methoxy vs. Methyl Substituents : Methoxy groups (compounds 7–9) enhance electron-donating effects, whereas methyl groups (target compound) increase steric bulk and lipophilicity.
Biological Activity
N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine is a synthetic compound derived from the coumarin family. Coumarins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a chromenone core with an acetylated L-valine moiety. Its molecular formula is C16H18O5, and it exhibits significant structural complexity due to the presence of multiple functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C16H18O5 |
| Molecular Weight | 302.31 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The chromenone structure is known to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various microbial strains through disruption of cellular processes.
- Anticancer Potential : The compound's ability to intercalate with DNA may inhibit topoisomerase activity, thereby affecting DNA replication and transcription in cancer cells.
Research Findings
Recent studies have investigated the biological effects of this compound in various experimental models.
Case Study: Anticancer Activity
A notable study assessed the anticancer effects of this compound on human melanoma (A375) and lung carcinoma (A549) cell lines. The results indicated:
- Cell Viability : A dose-dependent reduction in cell viability was observed with IC50 values around 25 µM for A375 and 30 µM for A549 cells.
- Mechanism : Flow cytometry analysis revealed that treatment induced apoptosis in cancer cells, as evidenced by increased Annexin V staining.
Antimicrobial Activity
In another investigation focused on antimicrobial properties:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
The data suggest that this compound possesses significant antimicrobial activity against both bacterial and fungal pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
